Chemical structure and molecular weight of 4-Chloro-2-nitro-DL-phenylalanine
Chemical structure and molecular weight of 4-Chloro-2-nitro-DL-phenylalanine
An In-Depth Technical Guide to 4-Chloro-2-nitro-DL-phenylalanine: Structure, Properties, and Research Potential
Abstract
This technical guide provides a comprehensive scientific overview of 4-Chloro-2-nitro-DL-phenylalanine, a substituted, non-proteinogenic amino acid. The document details the compound's chemical structure, molecular weight, and key physicochemical properties. It further explores its potential synthetic pathways, predicted spectroscopic signature, and plausible research applications derived from the known biological activities of its structural analogs. This guide is intended for researchers, chemists, and drug development professionals who may utilize this molecule as a synthetic intermediate or a novel probe in biochemical and pharmacological studies.
Chemical Identity and Physicochemical Properties
4-Chloro-2-nitro-DL-phenylalanine is an amino acid derivative of phenylalanine containing two substitutions on the phenyl ring: a chlorine atom at the para-position (C4) and a nitro group at the ortho-position (C2). The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers at the alpha-carbon.
Nomenclature and Key Identifiers
A summary of the essential identification and property data for 4-Chloro-2-nitro-DL-phenylalanine is presented below.
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid | N/A |
| CAS Number | 56433-05-7 | [1] |
| Molecular Formula | C₉H₉ClN₂O₄ | [1] |
| Molecular Weight | 244.63 g/mol | [1] |
| Canonical SMILES | NC(C(O)=O)CC1=C(=O)C=C(Cl)C=C1 | [1] |
| MDL Number | MFCD09914877 | [1] |
Structural Elucidation and Spectroscopic Profile
The structural arrangement of the chloro and nitro groups on the phenyl ring, combined with the chiral amino acid side chain, dictates the molecule's chemical reactivity and potential biological interactions.
Two-Dimensional Chemical Structure
The chemical structure of 4-Chloro-2-nitro-DL-phenylalanine highlights the electron-withdrawing nature of both the nitro and chloro substituents on the aromatic ring.
Predicted Spectroscopic Characteristics
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¹H NMR: The aromatic region would display complex splitting patterns for the three protons on the phenyl ring due to their distinct chemical environments. The protons on the alanine side chain (α-H and β-H₂) would appear as multiplets in the aliphatic region.
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¹³C NMR: The spectrum would show nine distinct carbon signals. The six aromatic carbons would appear between ~110-150 ppm, with the carbons attached to the electron-withdrawing nitro and chloro groups shifted downfield. The carboxyl carbon would be the most downfield signal (>170 ppm).
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Infrared (IR) Spectroscopy: Characteristic peaks would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1340 cm⁻¹, respectively.[2] Amine (N-H) and carboxylic acid (O-H) stretches would be visible in the 3000-3400 cm⁻¹ region. A strong carbonyl (C=O) stretch would appear around 1700 cm⁻¹.
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Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 244 and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[2] Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and the nitro group (-NO₂).
Synthesis and Chemical Reactivity
The synthesis of 4-Chloro-2-nitro-DL-phenylalanine is not widely documented, but a plausible pathway can be designed based on established organic chemistry principles and syntheses of related substituted phenylalanines.[2][4][5]
Plausible Synthetic Pathway
A logical approach involves the construction of the amino acid side chain onto a pre-functionalized benzene ring.
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Starting Material: The synthesis could commence with 4-chloro-2-nitrotoluene.
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Benzylic Bromination: The methyl group is first activated via free-radical bromination using N-bromosuccinimide (NBS) to form 4-chloro-1-(bromomethyl)-2-nitrobenzene. This step is crucial as it provides a reactive handle for nucleophilic substitution.
-
Side Chain Elaboration: The resulting benzyl bromide can then be reacted with a protected glycine equivalent, such as diethyl acetamidomalonate. This nucleophilic substitution reaction builds the core carbon skeleton of the amino acid.
-
Hydrolysis and Decarboxylation: The final step involves acidic or basic hydrolysis of the ester and amide protecting groups, followed by decarboxylation upon heating, to yield the final product, 4-Chloro-2-nitro-DL-phenylalanine.
This multi-step process requires careful control of reaction conditions to ensure high yields and minimize side reactions.
Potential Research Applications and Biological Context
While direct applications of 4-Chloro-2-nitro-DL-phenylalanine are not established, its structural motifs suggest significant potential as a research tool and a building block in medicinal chemistry. Its utility can be inferred from well-studied analogs.
Analog-Based Potential in Pharmacology
The molecule combines two key pharmacophores:
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4-Chlorophenylalanine (pCPA): This analog is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) synthesis.[6] pCPA is widely used in neuroscience research to deplete serotonin levels in animal models, enabling the study of the neurotransmitter's role in various physiological and behavioral processes.[6][7]
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Nitrophenylalanine: Nitro-substituted amino acids are often used as precursors in chemical synthesis and as probes in biochemical studies.[8] The nitro group can be readily reduced to an amine, providing a functional group for further chemical modification, or it can serve as a spectroscopic tag.
Given this, 4-Chloro-2-nitro-DL-phenylalanine is a rational candidate for screening as a modulator of amino acid metabolism or neurotransmitter synthesis pathways. The presence of the ortho-nitro group in addition to the para-chloro substituent may alter its binding affinity, selectivity, and inhibitory mechanism compared to pCPA alone.
Role as a Synthetic Building Block
This compound serves as a versatile intermediate for creating more complex molecules. The three distinct functional handles—the carboxylic acid, the primary amine, and the nitro group—allow for orthogonal chemical modifications. For instance, the amine and carboxyl groups can be used in peptide synthesis, while the nitro group can be reduced to an amine and subsequently diazotized or acylated, opening pathways to a wide array of novel chemical entities for drug discovery.[4][9]
Handling, Storage, and Safety
As a laboratory chemical, 4-Chloro-2-nitro-DL-phenylalanine should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, general precautions should be based on similar compounds like 4-chloro-2-nitroaniline and 4-Chloro-DL-phenylalanine.[10][11]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Use in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
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Toxicity: The toxicological properties have not been fully investigated. Nitroaromatic compounds can have associated health risks, and the compound should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.[10][12]
Conclusion
4-Chloro-2-nitro-DL-phenylalanine is a unique, non-canonical amino acid with significant untapped potential for the scientific community. Its defined chemical structure and molecular weight make it a distinct chemical entity. While its primary value may lie in its role as a versatile synthetic intermediate, the pharmacological activities of its structural relatives suggest it could be a valuable probe for investigating biological systems, particularly in the field of neuroscience. This guide provides a foundational understanding to encourage and facilitate further exploration of this compound by researchers and drug development professionals.
References
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NextSDS. 4-Chloro-2-nitro-DL-phenylalanine — Chemical Substance Information. Available from: [Link]
- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5406.
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Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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PubChem. 4-Chloro-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Synthesis and elucidation of 4-bis(2-chloroethyl)amino-L-phenylalanine. Available from: [Link]
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Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556-558. Available from: [Link]
- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.
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Al-Harrasi, A., et al. (2018). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 8(54), 30846-30863. Available from: [Link]
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